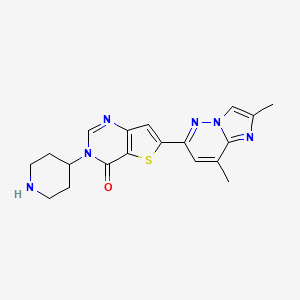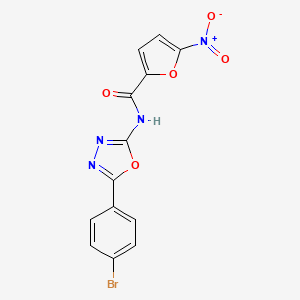
Hdac10-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac10-IN-2 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 value of 20 nM . Histone deacetylase 10 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound has shown significant potential in modulating autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells .
Preparation Methods
The synthesis of Hdac10-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Chemical Reactions Analysis
Hdac10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
Hdac10-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylase 10 in various biochemical processes. In biology, it helps in understanding the regulation of gene expression and the role of histone deacetylase 10 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, by modulating autophagy and other cellular pathways .
Mechanism of Action
Hdac10-IN-2 exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include the transforming growth-factor β pathway, sex-determining region Y box protein 9, and the let-7f-2/miR-98-HMGA2-cyclin A2 pathway . These pathways play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Hdac10-IN-2 is unique in its high selectivity and potency as an inhibitor of histone deacetylase 10. Similar compounds include other histone deacetylase inhibitors, such as vorinostat, trichostatin A, and romidepsin . this compound stands out due to its specific targeting of histone deacetylase 10, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,15,23H,10-14H2,(H,20,22)/b9-8+ |
InChI Key |
SRFTXZNZUQKTSF-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)



![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)






![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
